6-Acetamido-3-bromopicolinic acid

Descripción general

Descripción

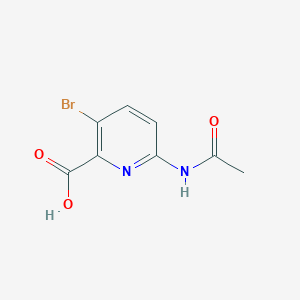

6-Acetamido-3-bromopicolinic acid is a chemical compound with the molecular formula C8H7BrN2O3 It is a derivative of picolinic acid, characterized by the presence of an acetamido group at the 6-position and a bromine atom at the 3-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetamido-3-bromopicolinic acid typically involves the bromination of picolinic acid derivatives followed by acetamidation. One common method includes:

Bromination: Picolinic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position.

Acetamidation: The brominated intermediate is then reacted with acetic anhydride and a base, such as pyridine, to introduce the acetamido group at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 6-Acetamido-3-bromopicolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 6-acetamido-3-bromopicolinic acid is in the development of anti-retroviral agents . Research indicates that this compound is utilized in synthesizing derivatives that exhibit activity against retroviruses, including HIV. The structural modifications facilitated by the acetamido group enhance the pharmacological properties of the resulting compounds, making them more effective as therapeutic agents .

Biochemical Research

In biochemical studies, this compound serves as a biochemical reagent . It is used in proteomics research to study protein interactions and modifications. Its ability to act as a buffer in biological systems helps maintain pH stability during experiments, which is crucial for accurate results . The compound's solubility and stability under physiological conditions make it suitable for cell culture applications.

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard reference material for various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its distinct chemical characteristics allow researchers to calibrate instruments and validate methods effectively .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Study on Anti-Retroviral Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-HIV activity, suggesting its potential as a lead compound for drug development .

- Protein Interaction Studies : In another research project, scientists utilized this compound to investigate protein-ligand interactions, revealing insights into enzyme mechanisms that could lead to new therapeutic targets .

Mecanismo De Acción

The mechanism of action of 6-acetamido-3-bromopicolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

6-Acetamido-3-chloropicolinic acid: Similar structure but with a chlorine atom instead of bromine.

6-Acetamido-3-fluoropicolinic acid: Contains a fluorine atom at the 3-position.

6-Acetamido-3-iodopicolinic acid: Features an iodine atom at the 3-position.

Uniqueness: 6-Acetamido-3-bromopicolinic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.

Actividad Biológica

6-Acetamido-3-bromopicolinic acid (CABP) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of CABP, summarizing its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 247.05 g/mol. The compound features a bromine atom and an acetamido group attached to a picolinate backbone, contributing to its unique reactivity and biological profile.

The biological activity of CABP is primarily attributed to its structural components, which may interact with various biological targets such as enzymes and receptors. The presence of the acetamido group enhances its ability to form hydrogen bonds, potentially increasing its affinity for target sites in biological systems.

Antimicrobial Properties

Research indicates that derivatives of brominated picolinates, including CABP, exhibit antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of certain bacteria and fungi. For instance, CABP has shown effectiveness against Gram-positive bacteria, which could be useful in developing new antimicrobial agents.

Anticancer Activity

Several studies have focused on the anticancer potential of compounds similar to CABP. The compound's ability to intercalate DNA may disrupt cancer cell proliferation. A study found that related compounds localized in the nucleus of human prostate carcinoma cells, suggesting a mechanism for inducing apoptosis in cancer cells .

Inhibition of Enzymatic Activity

CABP may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates allows it to compete for binding sites, thus modulating enzyme activity. This property is particularly relevant in cancer therapy where targeting metabolic enzymes can lead to reduced tumor growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus.

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that CABP exhibited cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of 30 µM after 48 hours of treatment. This suggests potential use as a chemotherapeutic agent.

- Enzyme Inhibition : Research on enzyme kinetics revealed that CABP could inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells, thereby providing insight into its potential as an anticancer drug .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | C8H7BrN2O3 | Yes | Yes | Yes |

| Ethyl 6-acetamido-5-bromopicolinate | C10H10BrN2O2 | Yes | Limited | Moderate |

| 6-Bromopicolinic acid | C6H4BrNO2 | No | Yes | Weak |

Propiedades

IUPAC Name |

6-acetamido-3-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJNVGKMWAUADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649555 | |

| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882430-69-5 | |

| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.